molecular formula C11H15NO4 B1580721 (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid CAS No. 696641-73-3

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Cat. No.: B1580721
CAS No.: 696641-73-3
M. Wt: 225.24 g/mol
InChI Key: FGCXSFRGPCUBPW-QMMMGPOBSA-N
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Description

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Scientific Research Applications

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Safety and Hazards

The related compound, Benzeneacetic acid, 3,4-dimethoxy-, is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Amino Acid Formation: The amine is finally converted to the amino acid through a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-nitro-3-(3,4-dimethoxy-phenyl)-propionic acid.

    Reduction: Formation of 3-amino-3-(3,4-dimethoxy-phenyl)-propanol.

    Substitution: Formation of derivatives with various substituents replacing the methoxy groups.

Mechanism of Action

The mechanism of action of (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways. The compound may also inhibit or activate enzymes, thereby modulating biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the amino group.

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the carboxyl group.

Uniqueness

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is unique due to the presence of both an amino group and a carboxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCXSFRGPCUBPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349996
Record name (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696641-73-3
Record name (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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